molecular formula C19H18N2 B12570539 N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine CAS No. 201802-12-2

N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine

Cat. No.: B12570539
CAS No.: 201802-12-2
M. Wt: 274.4 g/mol
InChI Key: GVWZYOHRSTWNNF-UHFFFAOYSA-N
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Description

N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a phenyl group and a 3-methylphenyl group at the nitrogen atoms of the benzene-1,4-diamine structure. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 3-methylphenyl and phenyl substituents. One common method is the Friedel-Crafts alkylation reaction, where benzene-1,4-diamine is reacted with 3-methylphenyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl~3~). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H~2~SO~4~) or aluminum chloride (AlCl~3~).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:

    N~1~-(4-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine: Similar structure but with a different position of the methyl group.

    N~1~-(3-Methylphenyl)-N~1~-(4-methoxyphenyl)benzene-1,4-diamine: Contains a methoxy group instead of a phenyl group.

    N~1~-(3-Methylphenyl)-N~1~-(3-chlorophenyl)benzene-1,4-diamine: Contains a chlorine atom instead of a phenyl group.

The uniqueness of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine lies in its specific substitution pattern, which can influence its reactivity and properties, making it suitable for particular applications in research and industry.

Properties

CAS No.

201802-12-2

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

4-N-(3-methylphenyl)-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C19H18N2/c1-15-6-5-9-19(14-15)21(17-7-3-2-4-8-17)18-12-10-16(20)11-13-18/h2-14H,20H2,1H3

InChI Key

GVWZYOHRSTWNNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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